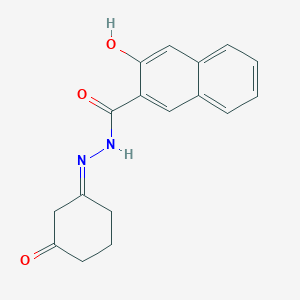![molecular formula C15H16ClN3O B5856314 N-(4-chlorophenyl)-N'-[4-(dimethylamino)phenyl]urea](/img/structure/B5856314.png)
N-(4-chlorophenyl)-N'-[4-(dimethylamino)phenyl]urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-chlorophenyl)-N'-[4-(dimethylamino)phenyl]urea, commonly known as CDU, is a synthetic organic compound that belongs to the family of urea-based herbicides. It was first synthesized in 1975 by the American chemical company, DuPont, and has since been used as a herbicide to control weeds in various crops such as corn, soybeans, and wheat. CDU has gained significant attention in recent years due to its unique chemical properties and potential applications in scientific research.
Mecanismo De Acción
CDU works by inhibiting the enzyme acetolactate synthase (ALS), which is essential for the biosynthesis of the branched-chain amino acids isoleucine, leucine, and valine in plants. This inhibition leads to the disruption of protein synthesis and ultimately results in the death of the plant.
Biochemical and Physiological Effects:
CDU has been shown to have minimal toxicity in mammals and has no significant effects on human health. However, it may cause skin irritation and eye damage upon direct contact. CDU also has the potential to accumulate in soil and water, which may have ecological implications.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CDU is a potent herbicide and has been shown to be effective in controlling the growth of various plant species. However, its use in scientific research is limited due to its potential environmental impact and the need for careful handling and disposal. CDU is also relatively expensive compared to other herbicides, which may limit its use in large-scale experiments.
Direcciones Futuras
There are several potential future directions for the use of CDU in scientific research. One area of interest is the investigation of its effects on soil microorganisms and the potential impact on soil health. CDU may also have applications in the development of new herbicides with improved efficacy and reduced environmental impact. Additionally, further studies are needed to fully understand the biochemical and physiological effects of CDU on non-target organisms and ecosystems.
Métodos De Síntesis
CDU is synthesized by the reaction of 4-chloroaniline and 4-dimethylaminophenyl isocyanate in the presence of a suitable solvent and base. The reaction yields a white crystalline solid, which is then purified through recrystallization.
Aplicaciones Científicas De Investigación
CDU has been used in various scientific research studies due to its ability to inhibit photosynthesis in plants. It has been shown to be effective in controlling the growth of invasive plant species, such as Japanese knotweed and giant hogweed. CDU has also been used in studies to investigate the effects of herbicides on soil microorganisms and their potential impact on soil health.
Propiedades
IUPAC Name |
1-(4-chlorophenyl)-3-[4-(dimethylamino)phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClN3O/c1-19(2)14-9-7-13(8-10-14)18-15(20)17-12-5-3-11(16)4-6-12/h3-10H,1-2H3,(H2,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUCAQTHKYWOPED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5,5-dimethyl-2-({[(3-methylbutyl)amino]carbonyl}amino)-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxamide](/img/structure/B5856234.png)
![2-{[(1-ethyl-1H-benzimidazol-5-yl)amino]methyl}-6-methoxyphenol](/img/structure/B5856237.png)




![2-[(4-carboxyphenoxy)methyl]-3-furoic acid](/img/structure/B5856281.png)

![1-(1,3-benzodioxol-5-ylamino)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5856291.png)
![N'-{[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanoyl]oxy}-4-pyridinecarboximidamide](/img/structure/B5856295.png)
![methyl 5-(aminocarbonyl)-2-{[(3,4-dichlorophenyl)acetyl]amino}-4-methyl-3-thiophenecarboxylate](/img/structure/B5856297.png)

![3-{[(3,4-dimethylphenyl)amino]sulfonyl}-N,N,4-trimethylbenzamide](/img/structure/B5856312.png)
![1-[(4-ethoxyphenyl)carbonothioyl]-4-(4-fluorophenyl)piperazine](/img/structure/B5856331.png)